N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
Mode of Action
Biochemical Pathways
It’s known that benzothiazole derivatives can affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling with 4-Hydroxyphenylacetamide: The final step involves coupling the ethoxy-substituted benzothiazole with 4-hydroxyphenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide stands out due to its unique combination of an ethoxy group and a hydroxyphenyl moiety This structural feature may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives
Properties
IUPAC Name |
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-12-5-6-14-16(9-12)23-17(19-14)13-8-11(18-10(2)20)4-7-15(13)21/h4-9,21H,3H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPJHIWVOZVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.